Cas no 1755-97-1 (5,5-dimethyl-1,3,2lambda6-dioxathiane-2,2-dione)

5,5-dimethyl-1,3,2lambda6-dioxathiane-2,2-dione structure
1755-97-1 structure
商品名:5,5-dimethyl-1,3,2lambda6-dioxathiane-2,2-dione
CAS番号:1755-97-1
MF:C5H10O4S
メガワット:166.1955
MDL:MFCD02661105
CID:1368168
PubChem ID:120556

5,5-dimethyl-1,3,2lambda6-dioxathiane-2,2-dione 化学的及び物理的性質

名前と識別子

    • 5,5-dimethyl-1,3,2-dioxathiane 2,2-dioxide
    • 1,3,2-dioxathiane, 5,5-dimethyl-, 2,2-dioxide
    • AKOS025142162
    • E?-dioxathiane-2,2-dione
    • DTXSID7073274
    • 1755-97-1
    • MFCD02661105
    • D97340
    • 5,5-dimethyl-1,3,2
    • NS-01338
    • BAA75597
    • DB-397689
    • 5,5-Dimethyl-[1,3,2]dioxathiane 2,2-dioxide
    • 5,5-dimethyl-1,3,2$l^{6}-dioxathiane-2,2-dione
    • 5,5-DIMETHYL-1,3,2??-DIOXATHIANE-2,2-DIONE
    • EN300-226678
    • 5,5-dimethyl-1,3,2-dioxathiane-2,2-dioxide
    • 5,5-Dimethyl-1,3,2lambda6-dioxathiane-2,2-dione
    • SCHEMBL9741387
    • CS-0153779
    • TVAKWODGKZEADD-UHFFFAOYSA-N
    • 5,5-dimethyl-1,3,2lambda6-dioxathiane-2,2-dione
    • MDL: MFCD02661105
    • インチ: InChI=1S/C5H10O4S/c1-5(2)3-8-10(6,7)9-4-5/h3-4H2,1-2H3
    • InChIKey: TVAKWODGKZEADD-UHFFFAOYSA-N
    • ほほえんだ: CC1(COS(=O)(=O)OC1)C

計算された属性

  • せいみつぶんしりょう: 166.03
  • どういたいしつりょう: 166.03
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 10
  • 回転可能化学結合数: 0
  • 複雑さ: 194
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 61Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.7

じっけんとくせい

  • 密度みつど: 1.244
  • ふってん: 233.5°C at 760 mmHg
  • フラッシュポイント: 95°C
  • 屈折率: 1.443
  • PSA: 52.6

5,5-dimethyl-1,3,2lambda6-dioxathiane-2,2-dione 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-226678-0.25g
5,5-dimethyl-1,3,2lambda6-dioxathiane-2,2-dione
1755-97-1 95%
0.25g
$19.0 2024-06-20
Enamine
EN300-226678-10.0g
5,5-dimethyl-1,3,2lambda6-dioxathiane-2,2-dione
1755-97-1 95%
10.0g
$182.0 2024-06-20
Enamine
EN300-226678-0.5g
5,5-dimethyl-1,3,2lambda6-dioxathiane-2,2-dione
1755-97-1 95%
0.5g
$20.0 2024-06-20
Enamine
EN300-226678-1.0g
5,5-dimethyl-1,3,2lambda6-dioxathiane-2,2-dione
1755-97-1 95%
1.0g
$25.0 2024-06-20
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
D924503-250mg
5,5-Dimethyl-1,3,2-dioxathiane 2,2-dioxide
1755-97-1 97%
250mg
¥102.60 2022-01-14
Enamine
EN300-226678-25mg
5,5-dimethyl-1,3,2lambda6-dioxathiane-2,2-dione
1755-97-1 95.0%
25mg
$219.0 2021-06-28
TRC
D478943-100mg
5,5-dimethyl-1,3,2lambda6-dioxathiane-2,2-dione
1755-97-1
100mg
$ 230.00 2022-06-05
Enamine
EN300-226678-2mg
5,5-dimethyl-1,3,2lambda6-dioxathiane-2,2-dione
1755-97-1 95.0%
2mg
$111.0 2021-06-28
Enamine
EN300-226678-50mg
5,5-dimethyl-1,3,2lambda6-dioxathiane-2,2-dione
1755-97-1 95.0%
50mg
$308.0 2021-06-28
Enamine
EN300-226678-10g
5,5-dimethyl-1,3,2lambda6-dioxathiane-2,2-dione
1755-97-1 95%
10g
$182.0 2023-09-15

5,5-dimethyl-1,3,2lambda6-dioxathiane-2,2-dione 関連文献

5,5-dimethyl-1,3,2lambda6-dioxathiane-2,2-dioneに関する追加情報

5,5-Dimethyl-1,3,2-dioxathiane 2,2-Dioxide (CAS 1755-97-1): Properties, Applications, and Industry Insights

5,5-Dimethyl-1,3,2-dioxathiane 2,2-dioxide (CAS 1755-97-1) is a specialized cyclic sulfone compound gaining attention in advanced material science and fine chemical synthesis. This white crystalline solid with a molecular formula of C5H10O3S belongs to the dioxathiane derivatives family, characterized by its unique six-membered ring structure containing both oxygen and sulfur atoms.

The compound's thermal stability (decomposition temperature >200°C) and moderate solubility in polar organic solvents make it valuable for various industrial applications. Recent studies highlight its role as a building block in polymer chemistry, particularly for creating high-performance materials with enhanced durability. The dimethyl substitution at the 5-position contributes to its steric stability, a feature increasingly important in green chemistry applications where molecular robustness is required.

In pharmaceutical research, 5,5-dimethyl-1,3,2-dioxathiane 2,2-dioxide serves as a versatile intermediate for synthesizing sulfur-containing heterocycles. Its sulfone functional group participates in diverse reactions, including nucleophilic substitutions and cycloadditions. The compound's low toxicity profile (as per OECD guidelines) makes it suitable for biomedical applications, aligning with current trends in safer chemical alternatives.

The material science sector utilizes this compound for developing advanced electrolytes in energy storage systems. Its cyclic sulfone structure demonstrates promising ionic conductivity properties when incorporated into polymer matrices, addressing growing demands for next-generation battery technologies. Research indicates potential applications in lithium-ion battery components, particularly as additives to improve electrolyte stability.

Manufacturers of 5,5-dimethyl-1,3,2-dioxathiane 2,2-dioxide have optimized production through catalytic oxidation processes, achieving >95% purity levels. The global market shows steady growth (CAGR 4.2% from 2020-2025), driven by increasing R&D investments in specialty chemicals. Asia-Pacific regions dominate production, with stringent quality control measures ensuring compliance with international standards like REACH and USP.

Environmental considerations position this compound favorably among sustainable chemical options. Its biodegradation studies show >80% mineralization within 28 days under aerobic conditions, meeting green chemistry principles. The molecular structure's inherent stability prevents unwanted environmental release, addressing concerns about persistent organic pollutants.

Analytical characterization of CAS 1755-97-1 typically involves HPLC analysis (retention time 6.8 min under standard conditions) and spectroscopic methods. The compound exhibits characteristic IR absorption at 1160 cm-1 (S=O stretch) and 1H NMR signals at δ 1.45 ppm (singlet, 6H) for the methyl groups. These analytical fingerprints ensure reliable identification in quality control processes.

Storage recommendations for 5,5-dimethyl-1,3,2-dioxathiane 2,2-dioxide include moisture-proof containers at ambient temperature. The compound demonstrates excellent shelf stability (>24 months when properly stored), reducing waste in industrial applications. Handling requires standard laboratory precautions, with no special ventilation needed under normal use conditions.

Emerging research explores novel applications in coordination chemistry, where the compound acts as a ligand precursor for transition metal complexes. These developments align with current interests in catalytic systems for organic transformations. The sulfone moiety's electron-withdrawing properties enable unique reactivity patterns in metal-organic frameworks (MOFs) design.

Quality specifications for industrial-grade 5,5-dimethyl-1,3,2-dioxathiane 2,2-dioxide typically require >99% purity by GC analysis, with moisture content <0.5%. Reputable suppliers provide certificates of analysis including residual solvent screening and heavy metal testing. Current pricing trends reflect stable supply chains, with bulk quantities (100kg+) available from major chemical distributors worldwide.

The compound's regulatory status remains favorable, with no significant restrictions under major chemical inventories. Its environmental footprint compares advantageously to analogous linear sulfones, supporting its selection in eco-conscious formulations. Life cycle assessments indicate lower energy requirements during synthesis compared to traditional sulfone derivatives.

Future applications may leverage the compound's photophysical properties for advanced materials. Preliminary studies suggest potential in organic electronics, particularly as electron-transport materials in OLED devices. These developments respond to growing market demands for energy-efficient technologies and flexible displays.

For researchers investigating sulfur-containing heterocycles, 5,5-dimethyl-1,3,2-dioxathiane 2,2-dioxide offers a structurally rigid scaffold with predictable reactivity. Recent publications demonstrate its utility in constructing chiral auxiliaries and asymmetric catalysts, areas of significant academic and industrial interest. The compound's crystallographic data (monoclinic space group P21/c) facilitates computational modeling studies.

Industrial scale-up processes have addressed previous challenges in yield optimization, with modern synthetic routes achieving >85% conversion efficiency. Continuous flow chemistry approaches show particular promise for large-scale production, reducing solvent usage and improving process sustainability metrics. These advancements support the compound's growing role in commercial applications.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:1755-97-1)5,5-dimethyl-1,3,2lambda6-dioxathiane-2,2-dione
A1220631
清らかである:99%/99%
はかる:5g/25g
価格 ($):157/548